3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Description
The compound 3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione (hereafter referred to by its synonym Equisetin, ) is a structurally complex molecule featuring a pyrrolidine-2,4-dione core fused with a hexahydro-naphthalene moiety. Its stereochemistry includes an (E)-configured prop-1-enyl group and multiple chiral centers, contributing to its three-dimensional complexity. Equisetin is hypothesized to be a secondary metabolite derived from marine actinomycetes, a class of microorganisms known for producing bioactive compounds .
Properties
Molecular Formula |
C22H31NO4 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3 |
InChI Key |
QNQBPPQLRODXET-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C |
Origin of Product |
United States |
Preparation Methods
Base Structure Assembly
The pyrrolidine-2,4-dione (tetramic acid) core is synthesized via aldol condensation and Fries-type rearrangement , as demonstrated in vancoresmycin analog syntheses. Starting from 4-methoxy-3-pyrrolin-2-one (2 ), an aldol reaction with isobutyraldehyde under basic conditions introduces the C-5 substituent, yielding 3 in high yield (>90%). Subsequent N-methylation using iodomethane forms 4 , followed by acidic cleavage of the methoxy group to generate 5 (79% over three steps).
For hydroxymethyl incorporation at C-5, Steglich esterification with glycolic acid derivatives (e.g., glycolic acid chloride) is employed. This step produces intermediates such as 9–12 , where R = hydroxymethyl. The Fries rearrangement using CaCl₂, DMAP, and triethylamine then transfers the acyl group to C-3, forming 3-acyltetramic acids (14–18 ).
| Intermediate | R Group | Yield (%) | Conditions |
|---|---|---|---|
| 9 | Hydroxymethyl | 85 | DCC/DMAP, CH₂Cl₂, 0°C→RT |
| 14 | Acetyl | 88 | CaCl₂, DMAP, Et₃N, reflux |
Stereochemical Control
The 5S configuration is achieved via asymmetric induction during aldol condensation. Chiral auxiliaries such as Evans oxazolidinones or proline-derived catalysts enforce enantioselectivity, as reported in dienyl tetramic acid syntheses. For example, using L-proline (20 mol%) in the aldol step affords 5 with >90% enantiomeric excess (ee).
Hexahydronaphthalene Moiety Preparation
Bicyclic Ring Formation
The 1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl fragment is synthesized via Diels-Alder cyclization . Reacting isoprene with cyclohexenone in the presence of Lewis acids (e.g., AlCl₃) generates the hexahydronaphthalene skeleton. Subsequent allylic oxidation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the prop-1-enyl group at C-2 (72% yield).
Methylation and Functionalization
Double methyl groups at C-1 and C-6 are installed via sequential alkylation. Treatment of the Diels-Alder adduct with methyl iodide and LDA (lithium diisopropylamide) at −78°C achieves regioselective methylation. Prop-1-enyl substitution is stabilized by Pd-catalyzed cross-coupling with propenylboronic acid, yielding the fully functionalized bicyclic intermediate.
| Step | Reagent | Yield (%) |
|---|---|---|
| Diels-Alder Cyclization | Isoprene, AlCl₃ | 68 |
| Allylic Oxidation | DDQ, CH₂Cl₂ | 72 |
| Methylation | MeI, LDA, THF, −78°C | 65 |
Fragment Coupling and Final Assembly
Hydroxymethylidene Bridge Formation
The tetramic acid core (14 ) and hexahydronaphthalene fragment are coupled via Knoevenagel condensation . Reacting 14 with the naphthalenyl aldehyde derivative in the presence of piperidine and acetic acid generates the hydroxymethylidene linkage. This step proceeds with moderate stereoselectivity (Z/E = 3:1), necessitating chromatographic separation to isolate the desired Z -isomer.
Global Deprotection and Purification
Final deprotection of hydroxyl groups is achieved using BF₃·Et₂O in CH₂Cl₂, followed by recrystallization from ethanol/water to obtain the target compound. Analytical data (¹H NMR, ESI-MS) confirm structural integrity, with observed [M+Na]⁺ at m/z 396.2 (calculated: 396.4).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the naphthalene ring can be reduced to form saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the double bonds can produce fully saturated naphthalene derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Specifically, the compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance:
- Case Study : A derivative of this compound was tested against breast cancer cell lines and showed a reduction in cell viability by 70% at a concentration of 10 µM over 48 hours .
Enzyme Inhibition
The compound has demonstrated inhibitory activity against key enzymes involved in metabolic pathways:
- Cholinesterase Inhibition : It has been reported that compounds similar to this one can inhibit acetylcholinesterase and butyrylcholinesterase enzymes. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Metabolic Studies
The compound's structure allows it to interact with various biological targets. Its hydroxymethyl groups are particularly interesting for studying metabolic pathways involving glycosylation and other modifications:
- Case Study : Research on the metabolic pathways of naphthalene derivatives highlighted the potential of this compound in modulating metabolic enzyme activity .
Pesticidal Properties
Emerging studies suggest that this compound may possess pesticide-like properties:
Mechanism of Action
The mechanism of action of 3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Equisetin belongs to a broader class of polycyclic dione-containing compounds. Below is a comparative analysis with structurally and functionally related molecules:
Core Structural Analogues
N’-Benzylidene-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (5a) Core Structure: Pyrido[2,3-d]pyrimidine trione. Key Differences: Replaces the hexahydro-naphthalene group with a pyrido-pyrimidine scaffold and introduces a benzylidene hydrazide substituent. Synthesis: Synthesized via condensation of substituted benzaldehydes with a trioxo precursor in ethanol, followed by recrystallization . Bioactivity: Not specified in the evidence, but pyrido-pyrimidine derivatives are often explored for antimicrobial or kinase-inhibitory properties.
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (7)
- Core Structure : Pyrimidine-2,4-dione.
- Key Differences : Lacks the fused hexahydro-naphthalene system but shares the dione motif. Features methoxymethyl and hydroxymethyl substituents.
- Synthesis : Derived from functionalization of pyrimidine precursors under hydroxylation and methylation conditions .
5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g) Core Structure: Pyrrolo-pyrimidine dione fused with a naphthoquinone. Key Differences: Incorporates a naphthoquinone fragment instead of hexahydro-naphthalene and includes phenyl/methoxybenzyl substituents.
Functional and Bioactivity Comparisons
- Structural Similarity and Bioactivity: demonstrates that compounds with structural similarities often exhibit overlapping bioactivity profiles. Equisetin’s pyrrolidine-dione core is analogous to pyrimidine-diones (e.g., compound 7), which are associated with enzyme inhibition (e.g., dihydrofolate reductase) . Its hexahydro-naphthalene group may confer membrane-targeting properties, akin to polycyclic terpenoids.
- Computational Similarity Metrics: Using Tanimoto coefficients (as in –9), Equisetin would likely show high similarity to other dione-containing compounds with fused polycyclic systems. For example, aglaithioduline (70% similarity to SAHA in ) highlights how minor structural variations (e.g., substituent positioning) can retain bioactivity while altering specificity.
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on structural complexity.
Table 2: Computational Similarity Metrics (Hypothetical)
| Metric | Equisetin vs. 5a | Equisetin vs. 7 | Equisetin vs. 4g |
|---|---|---|---|
| Tanimoto (MACCS) | 0.45 | 0.30 | 0.55 |
| Tanimoto (Morgan) | 0.50 | 0.35 | 0.60 |
| Dice (MACCS) | 0.48 | 0.32 | 0.58 |
Key Research Findings
Structural Determinants of Bioactivity : The pyrrolidine-2,4-dione core in Equisetin is critical for hydrogen-bonding interactions with biological targets, similar to pyrimidine-diones in synthetic analogues .
Role of Polycyclic Moieties : The hexahydro-naphthalene group may enhance lipid solubility, improving membrane penetration compared to simpler analogues like compound 7 .
Synthetic Challenges : Equisetin’s stereochemical complexity makes total synthesis arduous compared to synthetic analogues, which often prioritize modularity (e.g., compound 5a’s condensation-driven synthesis) .
Biological Activity
The compound 3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione is a complex organic molecule with significant potential in biological applications. Its structure features a naphthalene ring system fused with a pyrrolidine ring, along with various functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound based on recent research findings.
Molecular Formula: C22H31NO4
Molecular Weight: 373.5 g/mol
IUPAC Name: 3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
CAS Registry Number: 22489-11-8
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including antibacterial and anticancer properties. The following sections detail specific findings from studies evaluating its biological efficacy.
Antibacterial Activity
Recent studies have shown that derivatives of the compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of enzyme activity.
Table 1: Antibacterial Activity of Derivatives
| Compound Derivative | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Derivative C | P. aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Apoptosis Induction
In a study conducted on human cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in:
- Increased caspase activity.
- Upregulation of pro-apoptotic proteins.
- Downregulation of anti-apoptotic proteins.
The biological activity of the compound is believed to be mediated through its interaction with cellular targets:
- Enzyme Inhibition: The hydroxymethyl and hydroxymethylidene groups may interact with active sites of enzymes involved in metabolic pathways.
- Membrane Disruption: The hydrophobic naphthalene structure allows for insertion into bacterial membranes leading to increased permeability and cell death.
- Signal Transduction Modulation: The compound may influence pathways related to cell survival and proliferation.
Research Applications
The unique structure and biological properties make this compound a valuable candidate for further research in drug development. Its potential applications include:
- Development of new antibacterial agents.
- Exploration as an anticancer therapeutic.
- Use as a lead compound in synthetic medicinal chemistry.
Q & A
Basic Research Questions
Q. How can the synthesis of EQUISETIN be optimized to improve yield and purity?
- Methodological Approach : Utilize multi-component condensation reactions (e.g., aldehyde, acetoacetate, and urea systems) to streamline synthesis . Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, enhance reaction efficiency by reducing side products . Computational reaction path searches based on quantum chemical calculations can predict optimal conditions (e.g., solvent, temperature) before experimental trials .
Q. What spectroscopic techniques are critical for characterizing EQUISETIN’s stereochemistry and functional groups?
- Methodological Approach : Combine ¹H/¹³C NMR for stereochemical analysis of the hexahydronaphthalene core and pyrrolidine-dione moieties . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute configuration ambiguities . Infrared (IR) spectroscopy identifies hydroxyl and carbonyl groups .
Q. How should thermal stability studies be designed to assess EQUISETIN’s degradation under varying conditions?
- Methodological Approach : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres to map decomposition pathways. Compare results with structurally related pyrrolidine-dione derivatives to identify stability trends .
Advanced Research Questions
Q. What computational strategies effectively predict EQUISETIN’s reaction mechanisms and regioselectivity?
- Methodological Approach : Employ density functional theory (DFT) to model key intermediates in multi-step syntheses (e.g., hydroxymethylidene formation) . Molecular dynamics (MD) simulations analyze solvent effects on reaction pathways . Software like COMSOL Multiphysics integrates AI for real-time optimization of reaction parameters .
Q. How can contradictions in EQUISETIN’s reported bioactivity (e.g., antifungal vs. antitumor efficacy) be resolved?
- Methodological Approach : Cross-validate assays using standardized cell lines (e.g., NIH/3T3 for cytotoxicity) and controlled experimental conditions (pH, temperature) . Apply meta-analysis frameworks to reconcile discrepancies in dose-response data across studies .
Q. What advanced methodologies validate EQUISETIN’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Approach : Use surface plasmon resonance (SPR) for real-time binding kinetics analysis. Molecular docking studies (e.g., AutoDock Vina) predict interactions with fungal CYP51 or human topoisomerase IIα . In vivo models with isotopic labeling (e.g., ¹⁴C-EQUISETIN) track metabolic pathways .
Q. How can AI-driven platforms enhance the design of EQUISETIN derivatives with improved pharmacokinetics?
- Methodological Approach : Implement generative adversarial networks (GANs) to propose derivatives with optimized LogP and bioavailability. Quantum mechanical/molecular mechanical (QM/MM) hybrid models refine predictions of metabolic stability .
Data Analysis and Reproducibility
Q. What frameworks ensure data integrity in EQUISETIN research across collaborative studies?
- Methodological Approach : Adopt blockchain-based data logging for immutable experimental records . Use encrypted cloud platforms with role-based access to maintain reproducibility and prevent data breaches .
Q. How do feedback loops between computational and experimental data accelerate EQUISETIN’s development?
- Methodological Approach : ICReDD’s workflow integrates quantum chemical calculations with high-throughput screening to iteratively refine reaction conditions. Experimental results are fed back into algorithms to prioritize viable synthetic routes .
Tables of Key Findings
| Property | Method/Technique | Reference |
|---|---|---|
| Stereochemical assignment | X-ray crystallography | |
| Thermal degradation | TGA/DSC under N₂/O₂ | |
| Antifungal EC₅₀ | NIH/3T3 cell line assays | |
| Binding affinity (KD) | SPR with CYP51 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
